molecular formula C20H19N3O7S B2424420 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 899982-99-1

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2424420
CAS RN: 899982-99-1
M. Wt: 445.45
InChI Key: GDTNODSKGDGQDM-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as PFT-μ, is a small molecule inhibitor that has been widely used in scientific research for its ability to interfere with the activity of p53 protein. P53 is a tumor suppressor protein that plays a critical role in regulating cell growth and preventing the formation of cancerous cells. Inhibition of p53 activity has been shown to have therapeutic potential in the treatment of various types of cancer.

Scientific Research Applications

Serotonin Receptor Agonist Activity

  • Benzamide derivatives, including compounds structurally related to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, have been investigated for their ability to act as serotonin 4 (5-HT4) receptor agonists. These compounds, through their agonist activity, show potential for enhancing gastrointestinal motility, although issues with oral bioavailability have been noted (Sonda et al., 2003).
  • Another study on benzamide derivatives highlights their role in accelerating gastric emptying and increasing defecation frequency, suggesting potential use as prokinetic agents for both upper and lower gastrointestinal tracts. This research emphasizes the selectivity of these compounds for 5-HT4 receptors, which can reduce side effects associated with binding to other receptors (Sonda et al., 2004).

Bioreductive Pro-drug Applications

  • Compounds with the 5-nitrofuran-2-ylmethyl group, similar to the one in the specified compound, have shown potential as bioreductively activated pro-drugs. These compounds can be used for the selective release of therapeutic drugs in hypoxic solid tumors, demonstrating their relevance in cancer treatment (Berry et al., 1997).

Anti-leishmanial Activity

  • Nitroaromatic compounds, including those with structures resembling the specified benzamide, have been studied for their anti-leishmanial activity. Research indicates that the presence of an electroactive nitro group is significant for biological activity, with some compounds demonstrating promising anti-leishmanicidal properties (Dias et al., 2015).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, which are structurally related to the specified compound, have been evaluated for their role in inhibiting the acidic corrosion of mild steel. These studies reveal that certain substituents in the benzamide structure can significantly enhance corrosion inhibition efficiency (Mishra et al., 2018).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-10-7-15(29-2)12-19(18)23(25)26/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTNODSKGDGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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